An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Chemical Properties and Structure
An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-o-Tolylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the utility of this versatile β-diketone.
Introduction and Core Chemical Identity
1-o-Tolylbutane-1,3-dione, systematically named 1-(2-methylphenyl)butane-1,3-dione, is an organic compound featuring a β-diketone functional group attached to an ortho-substituted tolyl moiety.[1] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity and physicochemical properties. As a white crystalline solid, it is soluble in various organic solvents, including ethanol and dimethylformamide.[1] Its core utility in a research and development setting lies in its role as a versatile building block for the synthesis of more complex molecular architectures.[1]
The fundamental identifiers for 1-o-Tolylbutane-1,3-dione are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(2-methylphenyl)butane-1,3-dione[1] |
| CAS Number | 56290-54-1[1] |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C[1] |
| InChI Key | NMAFBIMJKFWSCI-UHFFFAOYSA-N[1] |
Molecular Structure and Physicochemical Properties
The structural framework of 1-o-Tolylbutane-1,3-dione consists of a butane-1,3-dione chain where one of the carbonyl groups is attached to a benzene ring substituted with a methyl group at the ortho position. This arrangement allows for significant electronic delocalization and the potential for intramolecular interactions.
Caption: Structure of 1-o-Tolylbutane-1,3-dione.
Physicochemical Data
While specific, experimentally verified physicochemical data for the ortho-isomer is not extensively reported in peer-reviewed literature, the following table includes predicted values and data from analogous compounds to provide a functional reference.
| Property | Value/Description | Source |
| Appearance | White crystalline solid | [1] |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |
| Solubility | Soluble in ethanol and dimethylformamide | [1] |
Note: Researchers should verify these properties experimentally for their specific applications.
Keto-Enol Tautomerism: A Core Chemical Feature
A defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and two possible enol tautomers. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic and steric nature of the substituents.
The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group and the aromatic ring. For unsymmetrical β-diketones like 1-o-Tolylbutane-1,3-dione, two enol tautomers are possible. The enol form where the double bond is in conjugation with the tolyl group is generally considered to be the major tautomer due to the extended π-system, which enhances stability. The presence of the ortho-methyl group may introduce steric hindrance that could slightly alter the planarity of the system and thus the position of the equilibrium compared to its unsubstituted phenyl analogue.
Caption: Keto-Enol Tautomerism of 1-o-Tolylbutane-1,3-dione.
In non-polar solvents, the enol form is expected to be predominant due to the energetic favorability of the intramolecular hydrogen bond. Conversely, in polar, protic solvents, the diketo form may be more favored as the solvent molecules can solvate the carbonyl groups, disrupting the intramolecular hydrogen bond.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly useful for observing the keto-enol tautomerism, as distinct signals will be present for each form.
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Enol Form (Major):
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Enolic OH: A broad singlet, typically downfield (δ 15-17 ppm), due to the strong intramolecular hydrogen bond.
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Vinyl Proton (-CH=): A singlet around δ 5.5-6.5 ppm.
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Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group (δ ~2.3-2.5 ppm) and one for the terminal methyl group (δ ~2.1-2.2 ppm).
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Aromatic Protons: A complex multiplet in the aromatic region (δ ~7.0-7.8 ppm).
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Keto Form (Minor):
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Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.
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Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group and one for the terminal methyl group, with slightly different chemical shifts compared to the enol form.
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Aromatic Protons: A complex multiplet in the aromatic region.
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The ratio of the keto to enol forms can be determined by integrating the characteristic signals of each tautomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also show distinct signals for both tautomers.
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Enol Form:
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Carbonyl Carbon (C=O): A signal in the range of δ 180-195 ppm.
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Enolic Carbons (C=C-OH): Signals around δ 100-110 ppm for the vinyl carbon and δ 160-170 ppm for the carbon bearing the hydroxyl group.
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Aromatic Carbons: Signals in the δ 125-140 ppm range.
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Methyl Carbons: Signals around δ 20-30 ppm.
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Keto Form:
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Carbonyl Carbons (C=O): Two distinct signals in the δ 190-210 ppm range.
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Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.
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Aromatic and Methyl Carbons: Signals in their respective characteristic regions.
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Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of both keto and enol forms.
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Enol Form:
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A broad O-H stretching band from ~2500 to 3200 cm⁻¹ due to the strong intramolecular hydrogen bond.
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A C=O stretching band around 1600-1640 cm⁻¹, shifted to a lower frequency due to conjugation.
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A C=C stretching band around 1540-1580 cm⁻¹.
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Keto Form:
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Two distinct C=O stretching bands in the range of 1680-1740 cm⁻¹.
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Synthesis of 1-o-Tolylbutane-1,3-dione
The most common and direct method for the synthesis of 1-o-Tolylbutane-1,3-dione is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, an ester of o-toluic acid (e.g., ethyl o-toluate) would be condensed with acetone.
Caption: Synthetic workflow for 1-o-Tolylbutane-1,3-dione.
Experimental Protocol: Claisen Condensation
The following is a representative protocol for the synthesis of 1-o-Tolylbutane-1,3-dione.
Materials:
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Ethyl o-toluate
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Acetone (anhydrous)
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Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.
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Addition of Reactants: A solution of ethyl o-toluate and anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
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Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then transferred to a separatory funnel.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel to yield the pure 1-o-Tolylbutane-1,3-dione.
Chemical Reactivity and Applications in Synthesis
The presence of two carbonyl groups and an acidic α-hydrogen makes 1-o-Tolylbutane-1,3-dione a highly reactive and versatile intermediate in organic synthesis.[1]
Formation of Heterocycles
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas or amidines, respectively. These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.
Metal Chelation
β-Diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes. These metal complexes have applications in catalysis, as MRI contrast agents, and in materials science.
C-C Bond Forming Reactions
The acidic methylene protons can be readily deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions, including:
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Aldol Condensation: Reaction with aldehydes or ketones.[1]
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Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
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Robinson Annulation: A combination of a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[1]
These reactions allow for the construction of complex carbon skeletons from a relatively simple starting material.
Conclusion
1-o-Tolylbutane-1,3-dione is a valuable organic compound with a rich chemistry centered around its β-diketone functionality. Its keto-enol tautomerism is a key feature that dictates its reactivity and spectroscopic properties. While detailed experimental data for this specific ortho-isomer is somewhat limited in the public domain, its chemical behavior can be reliably predicted based on well-established principles and data from analogous structures. Its utility as a precursor for heterocyclic synthesis and various carbon-carbon bond-forming reactions makes it a significant tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science.
